AMB butanoic acid metabolite

Description

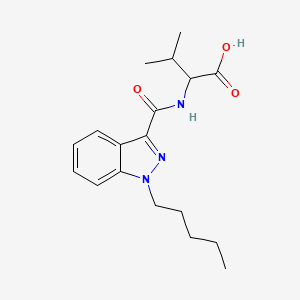

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGKRLHOLBHGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation Pathways and Enzymology of Amb Butanoic Acid Metabolite Formation

Primary Metabolic Routes Leading to AMB Butanoic Acid Metabolite

The principal pathway for the formation of this compound is through the hydrolytic cleavage of the ester linkage present in the parent molecule. This reaction is a cornerstone of its metabolic fate.

Ester hydrolysis is the primary and most significant metabolic reaction in the formation of the this compound researchgate.netresearchgate.net. This process involves the cleavage of the methyl ester group from the parent compound, such as AMB-FUBINACA, resulting in the formation of its corresponding carboxylic acid nih.govresearchgate.net. Hydrolysis is a chemical reaction with water, and in this biological context, it is catalyzed by specific enzymes chemguide.co.uklibretexts.orgmasterorganicchemistry.com. Studies utilizing human hepatocytes have demonstrated that for synthetic cannabinoids like AMB and 5F-AMB, ester hydrolysis is the main metabolic route researchgate.net. The reaction is not reversible in an alkaline environment, which drives the transformation towards the formation of the acid metabolite chemguide.co.uk. This hydrolytic pathway is so dominant that for substrates containing an ester bond, the resulting carboxylic acid metabolite is the most prevalent form detected researchgate.net.

The this compound is not only a product of a primary pathway but is also typically the most abundant metabolite found in biological samples researchgate.net. Research has shown that parent synthetic cannabinoids with methyl ester groups can be unstable in blood, whereas their corresponding butanoic acid metabolites are stable, making them reliable biomarkers for identifying use ojp.govoup.comnih.gov. In in vitro studies with human liver microsomes (HLM), the parent compound AMB-FUBINACA is metabolized rapidly, with the formation of the acid metabolite being nearly stoichiometrically equivalent to the amount of the parent drug metabolized nih.gov. In some forensic cases, only the metabolite is detected in blood samples, which underscores its stability and abundance relative to the often-transient parent compound oup.comnih.gov.

Subsequent and Co-occurring Metabolic Transformations

While ester hydrolysis is the primary pathway to the this compound, it is not the sole metabolic event. The parent compound undergoes several other transformations, and the butanoic acid metabolite itself can be further metabolized. Co-occurring metabolic pathways for the parent synthetic cannabinoid include hydroxylation (addition of a hydroxyl group), glucuronide conjugation (attachment of glucuronic acid to increase water solubility for excretion), N-dealkylation, and dehydrogenation researchgate.netresearchgate.net. Following its formation, the this compound can also undergo additional phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolic reactions researchgate.net.

Phase I Hydroxylation of the Metabolite Structure

Following the initial formation of the this compound via ester hydrolysis of the parent compound, it can undergo further Phase I metabolic transformations. researchgate.net Phase I reactions primarily involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. nih.gov For the butanoic acid metabolite, a key subsequent Phase I pathway is hydroxylation.

Hydroxylation, the addition of a hydroxyl (-OH) group, increases the polarity of the metabolite. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. nih.govmdpi.com Research on related synthetic cannabinoids has shown that hydroxylation can occur at several positions on the molecule, such as the indazole ring or the alkyl side chain. researchgate.netresearchgate.net For instance, studies on AMB and 5F-AMB have demonstrated that after the initial ester hydrolysis, further oxidation reactions take place. researchgate.net Similarly, the metabolism of AMB-FUBINACA involves hydroxylation as a major biotransformation pathway. researchgate.net These oxidative modifications create sites for subsequent Phase II conjugation reactions. mdpi.com

Phase II Glucuronidation and Other Conjugation Pathways

Phase II metabolism involves the conjugation of the metabolite with endogenous polar molecules, which significantly increases its water solubility and facilitates its elimination. drughunter.comresearchgate.net For the this compound, the most prominent Phase II pathway is glucuronidation. researchgate.netresearchgate.net

Glucuronidation is the process of attaching glucuronic acid to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The carboxylic acid group of the butanoic acid metabolite is a primary site for this conjugation, forming an acyl glucuronide. drughunter.com This pathway has been confirmed in studies of various parent compounds; for example, metabolic profiling of AMB and 5F-AMB in human hepatocytes revealed that ester hydrolysis and oxidation are followed by glucuronidation. researchgate.net Likewise, glucuronide conjugates were identified as significant metabolites for AB-FUBINACA and 5F-ADB. researchgate.netresearchgate.net

While glucuronidation is the major route, other Phase II conjugation pathways for carboxylic acids exist. Amino acid conjugation, for instance, involves the formation of a xenobiotic acyl-CoA thioester which is then conjugated with an amino acid, typically glycine in humans. nih.gov This represents another potential, though less commonly reported, metabolic route for the this compound. Other minor conjugation reactions could include sulfation, methylation, or glutathione conjugation. researchgate.netuomus.edu.iq

In Vitro Biotransformation Models for Metabolite Elucidation

To study the complex metabolic pathways of compounds like the this compound, researchers rely on in vitro models that simulate the environment of the human liver. nih.gov These models are essential for identifying metabolites and understanding the enzymes involved in their formation.

Human Liver Microsome (HLM) Incubation Studies

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govyoutube.com They are a widely used tool for studying the metabolic stability and Phase I biotransformation of xenobiotics. mdpi.com

Studies using HLMs have shown that parent compounds of the this compound are often rapidly metabolized. For example, AMB and 5F-AMB were quickly broken down in HLM incubations, with half-lives of approximately one minute. researchgate.net Similarly, investigations into MDMB-4en-PINACA and 5F-ADB using HLMs showed that a significant portion of the parent drug was metabolized within an hour. researchgate.netnih.gov

Interestingly, research on AMB-FUBINACA metabolism in HLMs revealed that the rapid hydrolysis to its carboxylic acid metabolite was not dependent on the presence of the CYP cofactor NADPH. nih.gov This finding indicated that CYP enzymes were not the primary drivers of this specific reaction. Instead, the study identified carboxylesterase 1 (CES1A1) as the main hepatic enzyme responsible for this biotransformation. researchgate.netnih.gov

| Parent Compound | Key Findings | Reference |

|---|---|---|

| AMB / 5F-AMB | Rapid metabolism with a half-life (T1/2) of approximately 1 minute. | researchgate.net |

| AMB-FUBINACA | Rapidly metabolized to AMB-FUBINACA acid. Metabolism was not NADPH-dependent, with CES1A1 identified as the primary enzyme. | nih.gov |

| 5F-ADB | Less than 3.3% of the parent compound remained after 1 hour of incubation. Identified 20 metabolites formed via ester hydrolysis, hydroxylation, glucuronidation, and other reactions. | researchgate.net |

| MDMB-4en-PINACA | Less than 7.5% of the parent compound remained after 1 hour of incubation. Identified 14 metabolites. | nih.gov |

Human Hepatocyte Incubation Studies

Human hepatocytes (liver cells) are considered a more comprehensive in vitro model because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as cytosolic enzymes and transporters. researchgate.netsemanticscholar.org This makes them particularly suitable for profiling the full range of metabolites produced from a parent compound. europa.eu

Incubation studies with human hepatocytes have successfully characterized the metabolic profiles of parent compounds leading to the this compound. In a study of AMB, a total of 19 different metabolites were identified after incubation with human hepatocytes. researchgate.net For the related compound AB-FUBINACA, hepatocyte incubations yielded 11 metabolites, including two glucuronide conjugates, demonstrating the model's ability to capture both Phase I and Phase II pathways. researchgate.net These studies confirm that the predominant metabolic route involves initial ester hydrolysis to form the butanoic acid metabolite, which then undergoes further oxidation (hydroxylation) and/or direct glucuronidation. researchgate.net The butanoic acid metabolites themselves have been shown to be stable biomarkers for detecting the intake of the parent synthetic cannabinoids. ojp.gov

| Parent Compound | Key Findings | Reference |

|---|---|---|

| AMB | Generated both Phase I and II metabolites; a total of 19 metabolites were identified. | researchgate.net |

| 5F-AMB | Generated both Phase I and II metabolites; a total of 17 metabolites were identified. | researchgate.net |

| AB-FUBINACA | Produced 11 metabolites, including 2 glucuronides. Confirmed major pathways as amide hydrolysis, acyl glucuronidation, and hydroxylation. | researchgate.net |

Receptor Interactions and Pharmacodynamic Characteristics of Amb Butanoic Acid Metabolite

Ligand Binding Affinity to Cannabinoid Receptor Type 1 (CB1)

The affinity of a compound for a receptor is a fundamental measure of its potential to elicit a biological response. In the case of the AMB butanoic acid metabolite, studies have demonstrated a significantly lower binding affinity for the CB1 receptor compared to its parent compound, AMB-FUBINACA. researchgate.net Research using radioligand binding assays has shown that the this compound exhibits very low displacement of a radiolabeled ligand at the CB1 receptor. Specifically, at a concentration of 10 µM, the metabolite was found to displace only 25.7 ± 7.3% of the radioligand, indicating a low affinity for the receptor. researchgate.net This contrasts sharply with AMB-FUBINACA, which is known to be a high-affinity CB1 agonist. researchgate.net

Table 1: Comparative CB1 Receptor Binding Affinity

| Compound | Concentration | Radioligand Displacement (%) |

|---|---|---|

| This compound | 10 µM | 25.7 ± 7.3 |

Agonist Efficacy and Potency in CB1-mediated Signaling Pathways (e.g., cAMP inhibition, pERK activation)

Despite its low binding affinity, the this compound demonstrates agonist activity at the CB1 receptor, albeit with substantially lower potency than its parent compound. One of the canonical signaling pathways for CB1 receptor activation is the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net

In functional assays, both AMB-FUBINACA and its butanoic acid metabolite have been shown to inhibit forskolin-induced cAMP production. However, the potency of AMB-FUBINACA is approximately 3000-fold greater than that of its acid metabolite. researchgate.net While there is a significant difference in potency, both compounds achieve a similar maximal effect (Emax), suggesting that at sufficient concentrations, the metabolite can induce a full agonist response in this pathway. researchgate.net

Data regarding the activation of the extracellular signal-regulated kinase (pERK) pathway by the this compound is not extensively available in the current scientific literature. While the parent compound, AMB-FUBINACA, is known to induce pERK activation through G-protein-mediated signaling, further research is needed to characterize the specific effects of its butanoic acid metabolite on this particular signaling cascade. researchgate.netnih.gov

Table 2: Comparative Agonist Activity in cAMP Inhibition Assay

| Compound | pEC50 | Emax (%) |

|---|---|---|

| AMB-FUBINACA | 9.83 ± 0.04 | 57.0 ± 1.6 |

| This compound | 6.35 ± 0.03 | 58.6 ± 1.7 |

Comparative Pharmacodynamic Profiles with Parent Synthetic Cannabinoids (e.g., AMB-FUBINACA)

The pharmacodynamic profile of the this compound is markedly different from its parent compound, AMB-FUBINACA. AMB-FUBINACA is characterized by high affinity and high potency at the CB1 receptor. researchgate.netnih.gov In contrast, its butanoic acid metabolite displays low binding affinity and significantly reduced potency, though it retains the capacity for full agonist efficacy in the cAMP inhibition pathway. researchgate.net This substantial decrease in potency, estimated to be over 3000-fold, is a key differentiating feature. researchgate.net This suggests that the metabolic conversion of AMB-FUBINACA to its butanoic acid derivative represents a significant detoxification step, at least in terms of CB1 receptor-mediated activity.

Implications of Metabolite Activity for Receptor Activation Dynamics

Although significantly less potent, the high concentrations in which this metabolite can be found might lead to a sustained, low-level activation of CB1 receptors. This could contribute to the complex and sometimes prolonged toxicological effects observed with synthetic cannabinoids. nih.govfrontiersin.org The activity of such metabolites underscores the importance of considering the entire metabolic profile of a synthetic cannabinoid to fully understand its effects and duration of action.

Analytical Methodologies for Detection and Characterization of Amb Butanoic Acid Metabolite

Advanced Chromatographic Separation Techniques

The separation of the AMB butanoic acid metabolite from complex biological samples is primarily achieved through state-of-the-art liquid chromatography techniques.

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid chromatography (LC), and more specifically, its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of synthetic cannabinoid metabolites. nih.govnih.gov These methods are favored for their ability to separate polar compounds like the this compound from a multitude of other substances present in biological matrices. researchgate.net UHPLC, in particular, offers the advantage of faster analysis times and improved resolution, which is critical when dealing with trace amounts of a substance. nih.gov A common setup involves a C18 reversed-phase column, which effectively separates the analyte from other components based on its polarity. researchgate.net

The mobile phase, which carries the sample through the column, typically consists of a gradient mixture of water and an organic solvent like acetonitrile, both containing a small amount of formic acid. researchgate.net This acidic additive helps to improve the peak shape and ionization efficiency of the analyte in the subsequent mass spectrometry step.

Optimization of Chromatographic Conditions for Polar Metabolites

The polar nature of the this compound necessitates careful optimization of the chromatographic conditions. The goal is to achieve a balance where the metabolite is retained on the column long enough to be separated from other polar, endogenous compounds in the sample but is eluted efficiently to produce a sharp, well-defined peak. This is often accomplished by adjusting the gradient elution profile, which involves changing the proportions of the aqueous and organic components of the mobile phase over the course of the analysis. researchgate.net The precise control offered by UHPLC systems is particularly beneficial for this optimization process, allowing for reproducible and reliable separation.

Mass Spectrometric Identification and Quantification Approaches

Following chromatographic separation, mass spectrometry is employed for the definitive identification and quantification of the this compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of an unknown compound with a high degree of accuracy. mdpi.com In the context of the this compound, HRMS can provide a precise mass measurement, which, in conjunction with fragmentation data, allows for the confident elucidation of its chemical structure. caymanchem.comszabo-scandic.com This is particularly valuable in forensic and research settings where unambiguous identification is paramount.

Tandem Mass Spectrometry (MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Targeted and Untargeted Analysis

Tandem Mass Spectrometry (MS/MS) is a highly sensitive and specific technique used for both targeted and untargeted analysis. mdpi.comnumberanalytics.com In a targeted approach, the mass spectrometer is set to detect a specific precursor ion (the ionized this compound) and its characteristic product ions, which are generated by fragmentation. This method is ideal for quantifying the metabolite in a sample.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering both high resolution and the ability to perform MS/MS experiments. nih.govsoft-tox.org This makes it a versatile instrument for both identifying and quantifying the this compound. In untargeted screening, QTOF-MS can be used to search for a wide range of potential metabolites without a preconceived list of targets. nih.gov The combination of UHPLC with QTOF-MS provides a robust platform for the comprehensive analysis of synthetic cannabinoid metabolites in biological samples. researchgate.net

Specimen Preparation and Extraction Strategies

Before analysis, the this compound must be extracted from the biological matrix in which it is present, such as urine or blood. researchgate.net Common extraction techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). researchgate.netnumberanalytics.com These methods serve to remove interfering substances and concentrate the analyte, thereby improving the sensitivity and reliability of the subsequent analysis. researchgate.net For urine samples, a preliminary step involving enzymatic hydrolysis with β-glucuronidase is often necessary to cleave glucuronide conjugates and release the free metabolite. researchgate.net

The following table summarizes the key analytical techniques and their roles in the detection and characterization of the this compound:

| Technique | Purpose | Key Features |

| UHPLC | Separation of the metabolite from the biological matrix. | Fast analysis, high resolution, C18 columns, gradient elution with acidified water and acetonitrile. |

| HRMS | Structural elucidation and confirmation of elemental composition. | High mass accuracy. |

| MS/MS | Targeted quantification and untargeted screening. | High sensitivity and specificity. |

| QTOF-MS | Combined qualitative and quantitative analysis. | High resolution and MS/MS capabilities. |

| SPE/LLE | Sample clean-up and concentration. | Removal of interferences, increased sensitivity. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a foundational sample preparation technique used to isolate acidic metabolites like AMB butanoic acid from biological fluids. cfsre.org This method operates on the principle of partitioning analytes between two immiscible liquid phases based on their relative solubilities. researchgate.net

In a typical LLE procedure for this compound, a biological sample, such as blood or urine, is acidified to ensure the metabolite is in its non-ionized form, thereby increasing its solubility in organic solvents. cfsre.org A common approach involves adding a buffer to the sample, followed by an organic solvent. nih.gov The mixture is then agitated to facilitate the transfer of the analyte from the aqueous phase (the biological sample) to the organic phase. cfsre.org After separation of the two layers, the organic phase containing the metabolite is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for instrumental analysis. cfsre.orgnih.gov

Several solvent systems have been employed for the LLE of synthetic cannabinoid metabolites. A combination of hexane, methyl tert-butyl ether (MTBE), and ethyl acetate (B1210297) has been utilized for the non-targeted extraction of both parent drugs and their metabolites. cfsre.org For more targeted approaches, especially for acidic metabolites, different solvent compositions and pH adjustments are optimized to enhance recovery. nih.govresearchgate.net The efficiency of LLE is influenced by factors such as the choice of solvent, the pH of the aqueous phase, and the ratio of the solvent volumes. researchgate.net

Interactive Table: Example of a Liquid-Liquid Extraction Protocol for Synthetic Cannabinoid Metabolites

| Step | Procedure |

|---|---|

| 1. Sample Preparation | 0.5 mL of blood sample is mixed with 0.5 mL of 5% phosphoric acid in H2O. cfsre.org |

| 2. Extraction | 3 mL of a hexane/MTBE/EtOAc (80:10:10) solvent mixture is added. cfsre.org |

| 3. Mixing | The mixture is capped, rotated, and then centrifuged to separate the layers. cfsre.org |

| 4. Collection | The upper organic layer is transferred to a new tube. cfsre.org |

| 5. Evaporation | The organic solvent is evaporated under a stream of nitrogen. |

| 6. Reconstitution | The dried extract is redissolved in a mobile phase-compatible solvent for LC-MS analysis. cfsre.org |

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is another widely used technique for the cleanup and concentration of analytes from complex matrices and is particularly effective for targeting acidic metabolites in urine. cfsre.orgwindows.net SPE offers advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. nih.gov

The SPE process involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a small volume of a different solvent. For acidic metabolites like AMB butanoic acid, a polymeric reversed-phase or an ion-exchange sorbent is often chosen. cfsre.orgnih.gov For instance, a common protocol for urine samples involves conditioning the SPE cartridge, loading the sample (often after hydrolysis), washing away interferences, and finally eluting the metabolite of interest. cfsre.orgwindows.net

The selection of the SPE sorbent and the elution solvent is critical for achieving high recovery and a clean extract. windows.netnih.gov For example, a specialized sorbent like Strata-X-Drug B has been shown to be effective for the extraction of basic drugs from biological matrices and can be adapted for metabolites. windows.net The pH of the sample and wash solutions can be adjusted to maximize the retention of the acidic metabolite on the sorbent while removing matrix interferences. cfsre.org

Interactive Table: General Steps in a Solid-Phase Extraction Protocol

| Step | Description |

|---|---|

| 1. Conditioning | The SPE sorbent is treated with a solvent (e.g., methanol) to activate it. cfsre.org |

| 2. Equilibration | The sorbent is rinsed with a solution similar in composition to the sample matrix (e.g., water or buffer). cfsre.org |

| 3. Sample Loading | The pre-treated biological sample is passed through the sorbent. The analyte binds to the sorbent. cfsre.org |

| 4. Washing | The sorbent is washed with a solvent that removes interfering compounds but leaves the analyte bound. cfsre.org |

| 5. Elution | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte. cfsre.org |

Enzymatic Hydrolysis for Deconjugation of Metabolites in Biological Samples

In the body, many drug metabolites, including those of synthetic cannabinoids, undergo phase II metabolism, where they are conjugated with molecules like glucuronic acid to increase their water solubility and facilitate their excretion in urine. escholarship.orgcdc.gov These conjugated metabolites may not be directly detectable by some analytical methods. Therefore, an enzymatic hydrolysis step is often necessary to cleave the conjugate and release the free metabolite for analysis. windows.netescholarship.org

This process typically involves the use of the enzyme β-glucuronidase. windows.netescholarship.org The urine sample is incubated with the enzyme at an optimal temperature and pH for a specific period to ensure complete deconjugation. windows.netcdc.gov The efficiency of the hydrolysis can be affected by the source and activity of the enzyme, incubation time, temperature, and the pH of the reaction mixture. cdc.gov For some classes of compounds, different types of conjugates, such as sulfates, may also be present, potentially requiring the use of other enzymes like sulfatase. escholarship.org However, for many synthetic cannabinoid metabolites, β-glucuronidase is the most commonly used enzyme. researchgate.net It is important to note that the conditions optimized for one type of conjugate (e.g., O-glucuronides) may not be ideal for others (e.g., N-glucuronides). cdc.gov

Development and Validation of Analytical Reference Standards for Research Applications

The availability of high-purity, well-characterized analytical reference standards is fundamental for the accurate identification and quantification of this compound in forensic and research laboratories. alfa-chemistry.combebpa.org These standards serve as a benchmark against which unknown samples are compared. alfa-chemistry.com

The development of a reference standard involves the chemical synthesis of the compound, followed by extensive purification to achieve a high degree of purity (e.g., ≥98%). caymanchem.com The identity and structure of the synthesized compound are confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). sigmaaldrich.com

Once a reference standard is produced, it must be accompanied by a Certificate of Analysis (CoA). alfa-chemistry.com This document provides crucial information, including the compound's identity, purity, concentration, and storage conditions. caymanchem.comalfa-chemistry.com The stability of the reference standard under specified storage conditions is also evaluated to ensure its integrity over time. caymanchem.comnih.gov For quantitative applications, the reference standard is used to create calibration curves, which allow for the determination of the concentration of the metabolite in unknown samples. alfa-chemistry.com The use of certified reference materials ensures the accuracy, reliability, and comparability of analytical results between different laboratories. alfa-chemistry.combebpa.org

Pharmacokinetic Considerations and Biomarker Utility of Amb Butanoic Acid Metabolite

Stability of AMB Butanoic Acid Metabolite in Biological Matrices (e.g., Blood, Urine)

The utility of a biomarker is fundamentally dependent on its stability in biological samples during collection, transport, and storage. Research has consistently demonstrated that while many parent SCRAs with terminal ester groups are unstable, their corresponding carboxylic acid metabolites exhibit superior stability. ojp.gov

Studies have shown that methyl ester synthetic cannabinoids, including the parent compound of the this compound, are often unstable in blood, even when stored under refrigeration. ojp.gov In contrast, the butanoic acid metabolites have proven to be robust biomarkers in both blood and urine. ojp.gov One study focusing on the stability of synthetic cannabinoid metabolites (SCMs) in spiked whole blood found that a methylbutanoic acid derivative was stable for up to 35 days at temperatures of 22°C, 4°C, and -20°C. nii.ac.jp This stability is critical for forensic toxicology casework, as it ensures that the metabolite can be reliably detected and quantified well after the initial sample collection, preventing the misinterpretation of results that can arise from the degradation of an unstable parent compound. ojp.gov The process of ester hydrolysis, which converts the parent compound to the more stable acid metabolite, occurs rapidly in the body, making the metabolite a consistent presence in biological samples. semanticscholar.org

The table below summarizes findings on the stability of butanoic acid metabolites in biological matrices from various research studies.

Table 1: Stability of Butanoic Acid Metabolites in Biological Samples

| Matrix | Compound Type | Storage Conditions | Duration | Finding | Source(s) |

|---|---|---|---|---|---|

| Whole Blood | Methylbutanoic acid derivative | 22°C, 4°C, -20°C | Up to 35 days | Stable | nii.ac.jp |

| Blood | Butanoic acid metabolites | Refrigerated | Not specified | Proved to be good biomarkers due to stability, unlike unstable parent compounds. | ojp.gov |

| Urine | Butanoic acid metabolites | Not specified | Not specified | Proved to be good biomarkers. | ojp.gov |

Elimination Kinetics and Extended Detection Windows for the Metabolite

A defining characteristic of the this compound is its exceptionally long elimination phase, which provides a significantly extended window for detection compared to the parent SCRA. While parent compounds are typically cleared from the body rapidly, their metabolites can persist for much longer periods. nih.gov

Research has highlighted cases of an extraordinarily long detection window for the acidic hydrolysis metabolite common to both AB-FUBINACA and AMB-FUBINACA. semanticscholar.orgnih.gov In one documented case involving a user with a history of extensive consumption, the metabolite was detectable in urine samples collected over a two-year period, despite credible claims of abstinence during that time. nih.gov The concentrations ranged from 0.06 to 0.29 ng/mg creatinine, following an initial detection at 0.77 ng/mg creatinine. nih.gov This suggests that following periods of heavy use, an elimination phase lasting for several months or even more than a year is plausible. semanticscholar.orgnih.gov

This long-lasting elimination is supported by pharmacokinetic properties that suggest distribution into deeper body compartments, leading to a slow release back into circulation over time. nih.gov This phenomenon has critical implications for abstinence control programs, where differentiating between new use and the prolonged excretion from past use is essential for accurate clinical and therapeutic decisions. nih.gov

Table 2: Case Study of Long-Term Detection of AMB/AB-FUBINACA Metabolite

| Time Period | Sample Type | Key Finding | Implication | Source(s) |

|---|---|---|---|---|

| Over 2 years | Urine | Metabolite consistently detected in 13 samples. | Demonstrates an extraordinarily long elimination phase after cessation of use. | nih.gov |

| Initial Sample | Urine | Concentration of 0.77 ng/mg creatinine. | Establishes a baseline for long-term monitoring. | nih.gov |

Assessment of this compound as a Definitive Biomarker for SCRA Exposure

The this compound is widely regarded as a definitive biomarker for confirming exposure to its parent SCRA, AMB-FUBINACA. ojp.gov This assessment is based on several key metabolic and pharmacokinetic characteristics. The parent compound is often subject to rapid and extensive metabolism, primarily through ester hydrolysis, to form the butanoic acid metabolite. semanticscholar.orgnih.gov In many instances, the parent AMB-FUBINACA is not even detected in blood or urine samples from individuals known to have been exposed, making the metabolite the only reliable evidence of use. nih.gov

The combination of its rapid formation, high prevalence in urine, and superior stability in biological samples makes the this compound an ideal analytical target. ojp.govsemanticscholar.org Its detection unambiguously proves drug uptake, which is a critical requirement in forensic and clinical settings. semanticscholar.org Furthermore, its extended detection window increases the likelihood of identifying SCRA use, even when testing occurs long after the pharmacological effects have subsided. ojp.govnih.gov The detection of these metabolites in blood can be more useful from an analytical standpoint and increases the detection windows for suspected synthetic cannabinoid use. ojp.gov

Environmental Stability and Detection in Wastewater-Based Epidemiology

Wastewater-based epidemiology (WBE) is an increasingly valuable tool for monitoring public health trends, including the use of illicit substances. esr.cri.nz The success of WBE relies on the detection of stable biomarkers in sewage systems. researchgate.net However, the stability of these biomarkers can be influenced by various physical, chemical, and biological processes in wastewater. researchgate.net

Studies investigating the fate of SCRAs in wastewater have found that AMB-FUBINACA is among the most unstable compounds. researchgate.net Research demonstrated that the concentration of the parent AMB-FUBINACA decreased by 90% within just 24 hours in a wastewater environment. researchgate.net This rapid degradation, which is likely not due to biodegradation, poses a significant challenge for using the parent compound as a reliable marker in WBE. researchgate.net

This high instability of the parent drug underscores the importance of identifying and monitoring more stable transformation products or metabolites. While specific stability data for the this compound in wastewater is limited, the general principle in WBE is to target human-specific metabolites that are sufficiently stable for monitoring. esr.cri.nz The rapid degradation of the parent SCRA in sewage highlights the need for further research into the persistence of its metabolites to develop reliable WBE methods for tracking SCRA consumption at the community level. researchgate.net

Future Directions and Emerging Research Avenues

Comprehensive Mapping of SCRA Metabolic Networks and Intermediates

A primary goal for future research is the complete elucidation of the metabolic pathways for new and existing SCRAs. The parent compounds are often extensively metabolized, making them undetectable in urine samples; therefore, identifying their metabolites is crucial. caymanchem.comfrontiersin.org Studies have shown that SCRAs undergo numerous biotransformations, including hydroxylation, carboxylation, and N-dealkylation. researchgate.net For instance, a systematic study of 26 different SCRAs identified a total of 609 metabolites, highlighting the complexity of these networks. mdpi.com

The metabolism of AMB-FUBINACA, which leads to the formation of AMB butanoic acid metabolite through ester hydrolysis, is a key example. frontiersin.orgacs.org However, many SCRAs share metabolic pathways, which can complicate the identification of the specific parent compound consumed. researchgate.net Future work will focus on creating detailed metabolic maps for each new SCRA that emerges. This involves identifying not only the major metabolites but also the minor and intermediate products to create a full metabolic signature. researchgate.netnih.gov This systematic approach will allow for more precise identification of SCRA exposure and a better understanding of structure-metabolism relationships, which can help predict the metabolic fate of future novel compounds. nih.gov

Investigation of Enzyme Inhibition and Induction by Co-administered Xenobiotics

The biotransformation of SCRAs is primarily carried out by hepatic enzymes. frontiersin.org The hydrolysis of AMB-FUBINACA to its main carboxylic acid metabolite is mainly facilitated by the carboxylesterase 1 (CES1) enzyme. nih.govotago.ac.nz A significant area of emerging research is how other substances, or xenobiotics, consumed concurrently can affect this process. The co-administration of other drugs can lead to drug-drug interactions (DDIs) by inhibiting or inducing the enzymes responsible for SCRA metabolism. nih.govnih.gov

For example, studies have shown that certain compounds can inhibit CES1 and CES2, significantly reducing the metabolism of AMB-FUBINACA. nih.gov Given that many SCRAs are metabolized by Cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2C9, there is a high potential for interactions with a wide range of prescription medications and other drugs of abuse that are substrates, inhibitors, or inducers of these same enzymes. nih.govnih.govmums.ac.irfrontiersin.org Research has noted that co-exposure to substances like opioids, benzodiazepines, and alcohol is common and could worsen outcomes by altering metabolism. mdpi.com Future investigations will aim to systematically screen for these interactions to better understand the toxicological implications of polysubstance use involving SCRAs. otago.ac.nznih.gov Understanding these enzymatic interactions is crucial, as even minor inhibition of a rapid metabolic pathway could lead to increased toxicity. otago.ac.nz

Advancements in Analytical Methodologies for Novel and Less-Studied Metabolites

The constant emergence of new psychoactive substances (NPS), including novel SCRAs, presents a significant analytical challenge. brjac.com.brojp.gov The parent compounds are often present in very low concentrations in biological fluids, making their detection difficult. nih.govresearchgate.net Consequently, forensic and clinical toxicology rely heavily on detecting metabolites, such as this compound, which are often found at higher concentrations in urine. nih.govresearchgate.net

Future research will focus on developing and refining analytical techniques to keep pace with the ever-changing drug landscape. researchgate.netchromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a vital tool for identifying unknown metabolites. frontiersin.orgresearchgate.net However, a major hurdle is the lack of commercially available reference standards for every new metabolite. brjac.com.bruniklinik-freiburg.de To address this, researchers are increasingly using in silico prediction tools to forecast potential metabolic pathways and identify likely biomarker metabolites before they are confirmed in biological samples. uniklinik-freiburg.debohrium.com Continued advancements in these predictive models and analytical instrumentation are necessary to improve the speed and confidence of identifying novel and less-studied metabolites, ensuring that screening methods remain effective. nih.govbohrium.com

Integration of Metabolomics Approaches for Broader Biological Understanding

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful approach to understanding the complex effects of SCRAs. Instead of focusing on a single compound or a few metabolites, metabolomics allows for a comprehensive "metabolic profiling" of a substance's impact. frontiersin.orgnih.gov This approach has been used to study the metabolism of AMB-FUBINACA and other SCRAs, revealing numerous metabolic reactions and products in a single experiment. frontiersin.orgacs.org

Future research will likely see a greater integration of metabolomics to create a holistic view of SCRA biotransformation. mdpi.com By comparing the metabolic profiles from different in vitro models (like human liver microsomes) and in vivo samples, scientists can build more complete and accurate models of human metabolism. frontiersin.orgnih.gov This broader understanding can help identify not only the markers of exposure but also potentially toxic metabolites that may contribute to the adverse health effects associated with SCRA use. wikipedia.org Integrating metabolomics data can provide deeper insights into the biological mechanisms perturbed by these substances.

Application of Research Findings in Forensic and Biomedical Sciences

The ultimate goal of research into this compound and other SCRA metabolites is its practical application in forensic and biomedical fields. In forensic toxicology, the identification of specific and abundant metabolites is essential for confirming exposure to a particular SCRA, as the parent drug is often absent in urine samples. caymanchem.commums.ac.irresearchgate.net this compound serves as an analytical reference standard for this purpose. caymanchem.comszabo-scandic.combiomol.com

Future research will continue to translate metabolic findings into robust and reliable screening and confirmation methods for forensic laboratories. nih.govmums.ac.ir This includes identifying the most suitable urinary biomarkers for the ever-growing list of SCRAs. nih.govresearchgate.net In the biomedical sciences, understanding the complete metabolic network, the activity of metabolites, and their interactions with other substances is critical for explaining the severe toxicity sometimes associated with SCRA use. nih.govmums.ac.irmdpi.com By elucidating these complex metabolic and enzymatic interactions, researchers can provide crucial information to clinicians about potential toxicities and the risks of polysubstance use, ultimately contributing to public health and safety. otago.ac.nz

Q & A

Q. Methodological Approach :

- Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with optimized collision energies to distinguish structural isomers based on fragmentation patterns .

- Compare retention times and UV/Vis spectra (e.g., λmax at 218–302 nm) against certified reference standards (e.g., Cayman Chemical Item Nos. 31275, 28740) .

- Validate findings with synthesized metabolites, such as ester hydrolysis products (e.g., 3,3-dimethyl-2-[1-(4-pentenyl)-1H-indazole-3-formamide] butanoic acid) .

What experimental models are most suitable for predicting in vivo metabolic pathways of AMB butanoic acid metabolites?

Q. Advanced Research Considerations :

- In vitro models :

- Urine metabolomics : Cross-validate in vitro results with human urine samples, prioritizing metabolites detected in ≥50% of specimens (e.g., butanoic acid derivatives with prevalence >10%) .

How do contradictory findings regarding the prevalence of AMB butanoic acid metabolites across analytical platforms arise, and how can they be resolved?

Q. Data Contradiction Analysis :

- Relative abundance vs. prevalence : Discrepancies may stem from ranking metabolites by peak area (common in in vitro studies) versus detection frequency in biological samples .

- Analytical sensitivity : GC-MS may miss low-abundance metabolites (e.g., butanoic acid derivatives) due to ionization limitations compared to LC-HRMS .

- Resolution : Use multi-platform validation (e.g., NMR for absolute quantification of butanoic acid in serum) .

What are the critical analytical parameters to optimize when quantifying AMB butanoic acid metabolites in human serum using LC-HRMS?

Q. Methodological Optimization :

- Ionization efficiency : Adjust source temperature and gas flow for carboxylated metabolites (e.g., butanoic acid derivatives require lower ESI voltages) .

- Matrix effects : Use isotope-labeled internal standards (e.g., d₃-butanoic acid) to correct for ion suppression in biological matrices .

- Chromatographic separation : Employ C18 columns with 1.7 µm particle size to resolve polar metabolites (e.g., butanoic acid vs. pentanoic acid isomers) .

How does the stability of AMB butanoic acid metabolite reference standards impact longitudinal studies?

Q. Quality Control Protocols :

- Store standards at -20°C in acetonitrile or crystalline form to maintain stability for ≥4–5 years .

- Monitor batch-specific variability using certificates of analysis (CoA) for purity (≥98%) and UV/Vis spectral consistency .

- Avoid freeze-thaw cycles for acetonitrile-based solutions to prevent degradation of acid-labile metabolites .

What metabolic interactions occur between AMB butanoic acid derivatives and endogenous butanoate pathways?

Q. Mechanistic Insights :

- Butanoate metabolism : AMB metabolites may compete with endogenous butanoic acid in energy metabolism pathways (e.g., colonocyte β-oxidation) .

- Microbiome interactions : Gut microbiota-derived butanoate could alter the hepatic processing of synthetic cannabinoid metabolites via enzyme modulation .

- Pathway analysis : Use metabolomics software (e.g., MetaboAnalyst) to map AMB metabolites onto butanoate metabolism KEGG pathways .

How can researchers validate putative AMB butanoic acid metabolites identified through in silico predictions?

Q. Validation Workflow :

- Synthetic standards : Compare predicted metabolites (e.g., MDMB-4en-PINACA butanoic acid) with commercially available references (Item No. 28740) .

- Fragmentation libraries : Match MS/MS spectra to databases (e.g., NIST) or published spectra from controlled in vitro models .

- Enzymatic assays : Confirm metabolic pathways using recombinant CYP450 isoforms (e.g., CYP3A4 for oxidative defluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.